molecular formula C8H8ClN5O B8330223 6-chloro-4-(1-methyl-1H-pyrazol-3-ylamino)pyridazin-3(2H)-one

6-chloro-4-(1-methyl-1H-pyrazol-3-ylamino)pyridazin-3(2H)-one

Cat. No. B8330223
M. Wt: 225.63 g/mol
InChI Key: KVMWALUFWGKGSA-UHFFFAOYSA-N
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Patent
US08975260B2

Procedure details

To a mixture of 4-bromo-6-chloropyridazin-3(2H)-one (838 mg, 4.0 mmol), 1-methyl-1H-pyrazol-3-amine (427 mg, 4.4 mmol), tris(dibenzylideneacetone)di-palladium(0) (91.6 mg, 0.1 mmol), and 2-di-tert-butylphosphino-2′,4′,6′-triisopropy-lbiphenyl, 97% (170 mg, 0.4 mmol) in 1,4-dioxane (12 mL) was added sodium tert-butoxide (845.7 mg, 8.8 mmol). The mixture was purged with nitrogen and sealed in a pressure tube. The reaction mixture was heated at 100° C. overnight. The mixture was cooled to room temperature, and filtered through Celite®. The filtrate was concentrated. The residue was purified on silica eluted with a gradient of 0 to 3.5% methanol in methylene chloride with 1% ammonium hydroxide to afford 6-chloro-4-(1-methyl-1H-pyrazol-3-ylamino)pyridazin-3(2H)-one (109g) (230 mg, 25%).
Quantity
838 mg
Type
reactant
Reaction Step One
Quantity
427 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
91.6 mg
Type
catalyst
Reaction Step One
Quantity
845.7 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:9])[NH:4][N:5]=[C:6]([Cl:8])[CH:7]=1.[CH3:10][N:11]1[CH:15]=[CH:14][C:13]([NH2:16])=[N:12]1.C(P(C(C)(C)C)C1C=CC=CC=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C)(C)(C)C.CC(C)([O-])C.[Na+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:8][C:6]1[CH:7]=[C:2]([NH:16][C:13]2[CH:14]=[CH:15][N:11]([CH3:10])[N:12]=2)[C:3](=[O:9])[NH:4][N:5]=1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
838 mg
Type
reactant
Smiles
BrC=1C(NN=C(C1)Cl)=O
Name
Quantity
427 mg
Type
reactant
Smiles
CN1N=C(C=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C(C)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
91.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
845.7 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed in a pressure tube
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica
WASH
Type
WASH
Details
eluted with a gradient of 0 to 3.5% methanol in methylene chloride with 1% ammonium hydroxide

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(NN1)=O)NC1=NN(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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